molecular formula C11H11NO B1611951 3-Methyl-4-(1H-pyrrol-1-YL)phenol CAS No. 137352-74-0

3-Methyl-4-(1H-pyrrol-1-YL)phenol

Cat. No. B1611951
M. Wt: 173.21 g/mol
InChI Key: ANIQGOBXYWPCFE-UHFFFAOYSA-N
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Description

3-Methyl-4-(1H-pyrrol-1-YL)phenol is a chemical compound with the molecular formula C11H11NO and a molecular weight of 173.21 g/mol1. It is a liquid at room temperature1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 3-Methyl-4-(1H-pyrrol-1-YL)phenol. However, it’s worth noting that pyrrole derivatives can be synthesized through various methods, including cyclization, ring annulation, cycloaddition, and direct C-H arylation2.



Molecular Structure Analysis

The InChI code for 3-Methyl-4-(1H-pyrrol-1-YL)phenol is 1S/C11H11NO/c1-9-8-10(13)4-5-11(9)12-6-2-3-7-12/h2-8,13H,1H31. This indicates that the molecule consists of a pyrrole ring attached to a phenol group with a methyl group at the 3rd position.



Chemical Reactions Analysis

Specific chemical reactions involving 3-Methyl-4-(1H-pyrrol-1-YL)phenol are not readily available. However, pyrrole compounds are known to participate in various chemical reactions due to their aromatic nature3.



Physical And Chemical Properties Analysis

3-Methyl-4-(1H-pyrrol-1-YL)phenol is a liquid at room temperature1. It has a molecular weight of 173.21 g/mol1.


Scientific Research Applications

  • Pharmaceutical Research
    • Application : The compound has been used in the synthesis of new 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides .
    • Method : The new heterocycles underwent thorough characterization and evaluation for antibacterial activity .
    • Results : Some of the synthesized compounds showed strong antibacterial and antitubercular properties . A molecular docking investigation revealed binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites .
  • Synthesis of Imidazole Containing Compounds

    • Application : Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs .
    • Method : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
    • Results : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
  • Pyrrole-based Anticancer Agents

    • Application : Pyrrole and its fused derivatives have aroused recent attention as potent anticancer agents .
    • Method : Several mechanisms are involved in their cytotoxic activities as being dihydrofolate reductase inhibitors, tyrosine kinase inhibitors, cyclin dependant kinase inhibitors or adenosine receptor antagonist .
    • Results : Pyrroles show many types of biological activity, for example, in vitro antibacterial activity of novel 3-(1H-pyrrol-1-yl)-2-oxazolidinone analogues of PNU-100480, antiproliferative activity in HL60 cells by tetrasubstituted pyrroles, and cyclase inhibitors .
  • Fungicides and Antibiotics

    • Application : Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides and antibiotics .
    • Method : The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
    • Results : These compounds are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
  • Cholesterol Reducing Drugs

    • Application : Pyrrole subunit is used in the synthesis of cholesterol reducing drugs .
    • Method : The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
    • Results : These compounds are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
  • Flame Retardants and Ligands for Metal Complex Nanocatalysts

    • Application : Pyrrol-3-one derivatives, which can be synthesized from “3-Methyl-4-(1H-pyrrol-1-YL)phenol”, are actively used as flame retardants and ligands for the design of metal complex nanocatalysts .
    • Method : These derivatives are also used as building blocks in organic synthesis .
    • Results : The specific results or outcomes of these applications are not detailed in the source .

Safety And Hazards

Specific safety and hazard information for 3-Methyl-4-(1H-pyrrol-1-YL)phenol is not readily available. It’s always important to handle chemical compounds with care and use appropriate safety measures.


Future Directions

The future directions of research on 3-Methyl-4-(1H-pyrrol-1-YL)phenol are not clearly defined. However, given the wide range of biological activities exhibited by pyrrole compounds3, it’s possible that further research could explore its potential uses in medicinal chemistry.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

3-methyl-4-pyrrol-1-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-9-8-10(13)4-5-11(9)12-6-2-3-7-12/h2-8,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANIQGOBXYWPCFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589733
Record name 3-Methyl-4-(1H-pyrrol-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-(1H-pyrrol-1-YL)phenol

CAS RN

137352-74-0
Record name 3-Methyl-4-(1H-pyrrol-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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